molecular formula C18H21ClN6 B15121145 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B15121145
M. Wt: 356.9 g/mol
InChI Key: FNPYIKOQZFMQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a chloropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Chloropyrimidine Intermediate: This step involves the reaction of 2-chloropyrimidine with methylamine under controlled conditions to yield the 5-chloropyrimidin-2-yl(methyl)amine intermediate.

    Piperidine Substitution: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.

    Final Coupling: The piperidin-1-yl derivative is coupled with 4,6-dimethylpyridine-3-carbonitrile under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyrimidine group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its pharmacological properties.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the piperidine or pyridine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: The compound is explored as a lead compound in the development of new drugs, especially for conditions such as cancer, inflammation, and infectious diseases.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler analog that lacks the piperidine and pyridine moieties.

    4,6-Dimethylpyridine-3-carbonitrile: Another related compound that lacks the chloropyrimidine and piperidine groups.

    Piperidin-1-yl Derivatives: Compounds with similar piperidine structures but different substituents on the pyridine or pyrimidine rings.

Uniqueness

The uniqueness of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H21ClN6/c1-12-8-13(2)23-17(16(12)9-20)25-6-4-15(5-7-25)24(3)18-21-10-14(19)11-22-18/h8,10-11,15H,4-7H2,1-3H3

InChI Key

FNPYIKOQZFMQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.